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molecular formula C10H7NO2 B1356282 2-Phenyl-1,3-oxazole-4-carbaldehyde CAS No. 20771-08-8

2-Phenyl-1,3-oxazole-4-carbaldehyde

Cat. No. B1356282
M. Wt: 173.17 g/mol
InChI Key: SMJNJCYAIKTNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785445B2

Procedure details

2-phenyloxazole-4-carbaldehyde (5.0 g, 28.9 mmol) and 2.0 M aqueous sodium hydroxide solution (50 ml) were heated to 70° C. in a 250 mL Erlenmeyer flask until dissolved. Some insoluble dark material remained which was removed by filtration. The reaction was cooled in an ice bath and acidified (sulfuric acid) with swirling. The resulting solid was collected by filtration, washed with water, and dried under vacuum to provide the title compound (4.85 g, 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][CH:9]=[C:10]([CH:12]=[O:13])[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:14].[Na+]>>[O:8]=[CH:9][CH:10]([NH:11][C:7](=[O:14])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH:12]=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC=C(N1)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
CUSTOM
Type
CUSTOM
Details
was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=CC(C=O)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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